![molecular formula C14H11F3N4OS B2780390 3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034327-36-9](/img/structure/B2780390.png)
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their diverse pharmacological activities . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . For instance, a method for synthesizing 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of the compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” would include a triazole ring fused with a pyridin ring, with a trifluoromethyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The triazole and thiophene moieties present in the compound are known for their pharmacological activities. Triazoles, in particular, have been used in drugs targeting a variety of diseases due to their ability to bind with enzymes and receptors . The trifluoromethyl group can significantly improve the physicochemical properties of pharmaceuticals . This compound could be a precursor in the synthesis of drugs with potential applications in treating conditions such as diabetes, HIV, and epilepsy.
Antimicrobial Agents
Compounds with triazole cores have demonstrated extensive applications as antimicrobial agents. They are effective against a range of Gram-positive and Gram-negative bacteria, which is crucial in the era of increasing antibiotic resistance . The compound could be studied for its potential as a novel antibacterial or antifungal agent.
Agrochemicals
The structural components of the compound suggest potential use in the development of agrochemicals. Triazole derivatives have been applied in the synthesis of fungicides and herbicides, providing protection for crops against various pathogens and pests .
Functional Materials
The unique properties of the trifluoromethyl group and the stability of the triazole ring make this compound a candidate for the development of functional materials. These could include novel polymers or coatings with enhanced durability and chemical resistance .
Ligand Chemistry
Triazole compounds are known to serve as ligands in coordination chemistry. They can form complexes with metals, which can be utilized in catalysis or material science research . The compound could be explored for its ability to act as a ligand in creating new metal-organic frameworks (MOFs).
Toxicity Risk Assessment
Given the broad-spectrum pharmaceutical activity of triazole derivatives, there is a need for toxicity risk assessment. The compound could be used in studies to evaluate the safety profile of new drugs containing triazole cores, which is a critical step in drug development .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes such as cell proliferation and apoptosis.
Pharmacokinetics
The trifluoromethyl group often used in such compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-cancer properties, with promising results against human colon cancer cell lines . This suggests that the compound may have similar effects, potentially leading to inhibition of cell proliferation and induction of apoptosis in certain cancer cells.
Direcciones Futuras
Triazole compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Given their broad-spectrum pharmaceutical activity, there is potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Propiedades
IUPAC Name |
3-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-8-3-5-23-12(8)13(22)18-7-11-20-19-10-6-9(14(15,16)17)2-4-21(10)11/h2-6H,7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWCKLQVXSWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

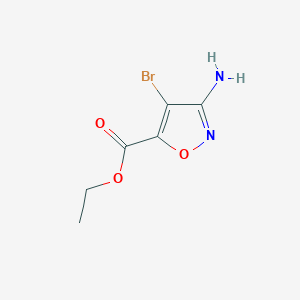

![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
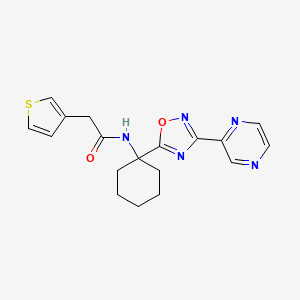
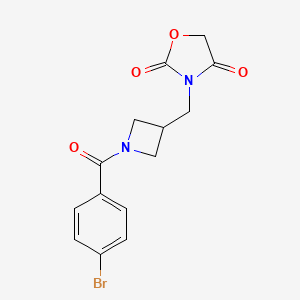
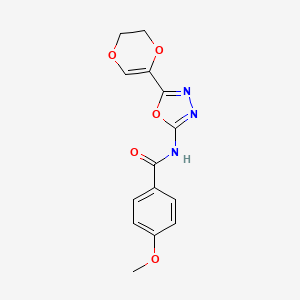
![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
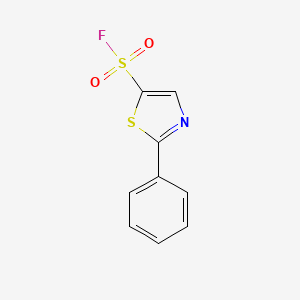


![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2780327.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)